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For researchers and professionals in the field of photovoltaic materials, the choice of an
absorber layer is a critical decision that dictates the future performance, cost, and stability of a
solar cell. Among the plethora of materials, Copper Indium Gallium Selenide (CIGS) has
established itself as a high-performance thin-film technology. However, the constituent
elements of CIGS, particularly indium and gallium, are rare and expensive, prompting the
search for earth-abundant alternatives. Tin (ll) Sulfide (SnS) has emerged as a promising
candidate due to its favorable optoelectronic properties and the low cost and abundance of its
constituent elements.

This guide provides an in-depth comparative analysis of SnS and CIGS as solar cell absorber
layers, supported by experimental data and process insights to inform material selection and
research direction.

Fundamental Material Properties: A Head-to-Head
Comparison

The intrinsic properties of the absorber material are the foundation of a solar cell's potential.
Both SnS and CIGS possess characteristics that make them suitable for photovoltaic
applications, yet they differ in key aspects.

© 2026 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b073401?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

. . Copper Indium L
Tin (II) Sulfide . . Significance for
Property Gallium Selenide
(SnS) Solar Cells
(CIGS)

Influences electronic
Crystal Structure Orthorhombic Chalcopyrite band structure and

defect tolerance.

Determines the
portion of the solar
spectrum that can be
) 1.0- 1.7 eV (direct, absorbed. A tunable
Band Gap (Eg) 1.1-1.5eV (direct)[1] )

tunable by Ga/In ratio)  bandgap allows for
optimization for single-
junction or tandem cell

applications.

A high absorption
coefficient allows for
Absorption Coefficient the use of very thin
> 104 cm-1[1] > 105 cm-1
(a) absorber layers,
reducing material

consumption and cost.

Higher mobility
facilitates the
Carrier Mobility transport of charge
0.82-15.3cm2V-1s-1  ~1-100 cm2V-1s-1 ]
(holes) carriers to the
contacts, improving

cell efficiency.

Sn and S are earth-
abundant and non-
Copper (Cu), Indium toxic. In and Ga are
Constituent Elements Tin (Sn), Sulfur (S) (In), Gallium (Ga), rare and more
Selenium (Se) expensive. Se has
some toxicity

concerns.[2]
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Fabrication Methodologies: Pathways to High-
Efficiency Absorbers

The deposition technique for the absorber layer is a critical factor influencing film quality, device
performance, and manufacturing cost. Here, we detail and compare the most prevalent
fabrication methods for both CIGS and SnS.

CIGS Fabrication: Co-evaporation and Selenization

The highest efficiency CIGS solar cells are typically fabricated using vacuum-based
techniques, with co-evaporation and the two-step selenization process being the most
prominent.

This process is known for producing record-efficiency CIGS cells by carefully controlling the
elemental fluxes and substrate temperature to manage the film's composition and morphology.

[3]

Step-by-Step Methodology:

Substrate Preparation: A cleaned soda-lime glass substrate coated with a molybdenum (Mo)
back contact is introduced into a high-vacuum co-evaporation chamber.

o First Stage: The substrate temperature is raised to approximately 350-400°C. Indium (In),
Gallium (Ga), and Selenium (Se) are co-evaporated to form an (In,Ga)2Se3 precursor layer.

[4]

o Second Stage: The substrate temperature is increased to 550-600°C. Copper (Cu) and Se
are co-evaporated onto the precursor layer. This stage is typically carried out to a slightly Cu-
rich composition to promote the growth of large CIGS grains.[5]

e Third Stage: The deposition of Cu is stopped, and a small amount of In, Ga, and Se is further
evaporated to shift the final film composition to being slightly Cu-poor, which is optimal for
device performance.[4]

o Cool-down: The substrate is cooled down in a Se atmosphere to prevent the loss of selenium
from the film.
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Causality Behind the Choices: The three-stage process allows for precise control over the
Ga/(Ga+ln) ratio throughout the film thickness, creating a "graded" bandgap that enhances
charge collection. The Cu-rich phase in the second stage is crucial for recrystallization and the
formation of large, high-quality grains, while the final Cu-poor composition is necessary to avoid
detrimental copper selenide secondary phases.[5]

Three-Stage Co-evaporation Workflow
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Figure 1. Workflow for the three-stage co-evaporation of CIGS.

This method decouples the deposition of the metallic precursors from the high-temperature
reaction with selenium, offering potential advantages for large-scale manufacturing.[6]

Step-by-Step Methodology:

e Precursor Deposition: A stack of metallic layers (e.g., Cu, In, Ga) is deposited onto a Mo-
coated substrate, typically by sputtering at or near room temperature. The stacking order and
thickness of the layers are precisely controlled to achieve the desired final stoichiometry.[7]

» Selenization: The metallic precursor is transferred to a furnace or rapid thermal processing
(RTP) system. The substrate is heated to 500-550°C in a selenium-containing atmosphere

(e.g., H2Se gas or evaporated elemental Se).[8][9]

e Reaction and Annealing: The metallic layers react with the selenium to form the CIGS
compound. The duration of this step is critical for complete conversion and grain growth.[7]

o Cool-down: The substrate is cooled, often in an inert atmosphere, to prevent oxidation.
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Causality Behind the Choices: The two-step process can offer higher throughput as the
precursor deposition can be done in a separate, faster system. The use of H2Se, while highly
toxic, is very reactive and can lead to good quality films. The temperature profile during
selenization is crucial to control the reaction pathway and prevent the formation of undesirable
binary selenide phases.[8]

Two-Step Selenization Workflow
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Figure 2. Workflow for the two-step selenization of CIGS.

SnS Fabrication: Thermal Evaporation and Atomic Layer
Deposition

For SnS, various deposition techniques are being explored, with thermal evaporation being a
common laboratory method and atomic layer deposition (ALD) showing promise for high-
quality, conformal films.

This is a straightforward physical vapor deposition technique suitable for materials like SnS that
sublime congruently.[10]

Step-by-Step Methodology:

e Substrate and Source Preparation: A Mo-coated glass substrate is cleaned and loaded into a
vacuum chamber. High-purity SnS powder or pellets are placed in a suitable crucible (e.g., a
tungsten boat).[11]

o Evacuation: The chamber is evacuated to a high vacuum (e.g., < 5x10-5 mBar).[11]
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o Deposition: The substrate is heated to a temperature of 200-475°C.[12] The SnS source is
heated to 550-610°C to achieve a desired deposition rate (e.g., 1-10 A/s). A shutter between
the source and substrate is opened to commence deposition.[10]

e Annealing (Optional but recommended): After deposition, the film may be annealed in an
inert or sulfur-containing atmosphere to improve crystallinity and reduce defects.

o Cool-down: The substrate is cooled to room temperature before venting the chamber.

Causality Behind the Choices: The substrate temperature during deposition is a critical
parameter that influences the grain size, orientation, and phase purity of the SnS film. A slow
deposition rate is often preferred to promote the growth of larger grains.[12] Post-deposition
annealing can help to relieve stress and improve the electronic quality of the film.

Thermal Evaporation Workflow for SnS
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Figure 3. Workflow for the thermal evaporation of SnS.

ALD is a technique that builds films one atomic layer at a time, offering excellent thickness
control and conformality, which can be beneficial for complex device architectures.[13]

Step-by-Step Methodology:
¢ Substrate Preparation: A suitable substrate is placed in the ALD reactor chamber.

o ALD Cycles: The process consists of repeating a sequence of self-limiting surface reactions.
A typical cycle for SnS deposition involves: a. Pulse A: A pulse of a tin-containing precursor
(e.g., bis(N,N'-diisopropylacetamidinato)tin(ll)) is introduced into the chamber. The precursor
reacts with the substrate surface. b. Purge A: The chamber is purged with an inert gas (e.g.,
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N2) to remove any unreacted precursor and gaseous byproducts. c. Pulse B: A pulse of a
sulfur-containing precursor (e.g., H2S) is introduced. It reacts with the tin-containing
molecules on the surface to form a monolayer of SnS. d. Purge B: The chamber is purged
again to remove excess sulfur precursor and byproducts.

o Film Growth: Steps a-d are repeated for a set number of cycles to achieve the desired film
thickness. The deposition is typically carried out at a relatively low temperature (e.g., 100-
200°C).[10]

Causality Behind the Choices: The self-limiting nature of the ALD reactions ensures high
uniformity and precise thickness control, which is difficult to achieve with other methods. The
low deposition temperature can be advantageous for flexible substrates. The choice of
precursors is critical to ensure the desired surface reactions and to avoid gas-phase reactions
(CVD-like growth).[14]

Atomic Layer Deposition Workflow for SnS
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Figure 4. Workflow for the atomic layer deposition of SnS.

Performance Metrics: A Tale of Two Efficiencies

While theoretical models predict high efficiencies for both materials, the experimentally
achieved performance tells a more nuanced story. CIGS is a mature technology with
efficiencies rivaling multicrystalline silicon, whereas SnS is still in a more nascent stage of
development.
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Performance Metric SnS Solar Cells CIGS Solar Cells Notes

CIGS has a significant
Record Lab Efficiency  ~4.8%][15] > 23%[16] lead in demonstrated

efficiency.

The lower Voc in SnS

is a major limiting

factor for its efficiency
0.1-04V 0.6-0.75V and is often attributed

to interface

Typical Open-Circuit
Voltage (Voc)

recombination and
bulk defects.[1]

CIGS benefits from its
higher absorption

Typical Short-Circuit o
15 - 25 mA/cm2 35 - 40 mA/cm2 coefficient and

Current (Jsc
(Jsc) optimized bandgap

grading.

The lower fill factor in

SnS devices is often
Typical Fill Factor (FF) 40 - 60% 75 - 82% related to high series

resistance and shunt

conductance.

Stability, Cost, and Environmental Impact: The
Bigger Picture

Beyond efficiency, the long-term stability, manufacturing cost, and environmental footprint are
crucial for the commercial viability of a solar technology.

Stability and Degradation

e CIGS: CIGS modules have demonstrated good long-term stability. However, they are
susceptible to degradation in the presence of moisture and oxygen, particularly at elevated
temperatures (damp heat).[17][18] Degradation mechanisms often involve the interfaces,
such as the Mo back contact and the transparent conducting oxide (TCO) front contact.[19]
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[20] Encapsulation is critical to prevent moisture ingress and ensure a long operational
lifetime.[21]

e SnS: SnSis intrinsically stable in both acidic and alkaline conditions.[22] However, the
stability of SnS-based devices is still an active area of research. Some studies have shown
good long-term stability of unencapsulated devices under ambient conditions.[23][24] The
interfaces with buffer and contact layers are, as with CIGS, likely to be critical for long-term
device stability.[15]

Cost and Environmental Considerations

o CIGS: The main cost drivers for CIGS are the rare elements indium and gallium, as well as
the capital-intensive vacuum deposition equipment.[25] While the thin-film nature reduces
material consumption, the price volatility of In and Ga is a concern for large-scale production.
Manufacturing costs for CIGS modules are in the range of $0.34 - $0.75/Wp depending on
production scale and efficiency.[6][25][26][27] From an environmental perspective, the use of
selenium and often a cadmium sulfide (CdS) buffer layer raises some toxicity concerns,
although the amounts are small and well-encapsulated.[2]

e SnS: The primary advantage of SnS is the use of earth-abundant and non-toxic elements,
which translates to a potentially much lower material cost.[22] This could significantly reduce
the overall cost per watt, especially if high efficiencies can be achieved. The environmental
impact of SnS manufacturing is expected to be lower than that of CIGS due to the nature of
its constituent elements.[28][29]

Concluding Remarks and Future Outlook

CIGS stands as a testament to the high performance achievable with thin-film chalcopyrite
materials. Its high efficiency and proven stability make it a strong competitor in the
photovoltaics market. However, the reliance on rare and expensive elements remains a key
challenge for terawatt-scale deployment.

SnS presents a compelling long-term alternative, offering the promise of a truly sustainable and
low-cost solar technology based on earth-abundant materials. The primary hurdle for SnS is
the significant gap in demonstrated efficiency compared to CIGS. Overcoming the challenges
related to defect control, interface engineering, and a low open-circuit voltage is the main focus
of current research.[1]
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For the researcher and drug development professional, the choice between these materials
depends on the research objective:

« For applications requiring the highest thin-film efficiency and a mature technology platform,
CIGS is the current material of choice.

o Forresearch focused on next-generation, sustainable photovoltaics with a potential for ultra-
low cost, SnS offers a fertile and highly relevant field of investigation.

The continued development of both materials will undoubtedly play a crucial role in the future
landscape of solar energy, with CIGS pushing the boundaries of thin-film performance and SnS
paving the way for a more sustainable and cost-effective photovoltaic future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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